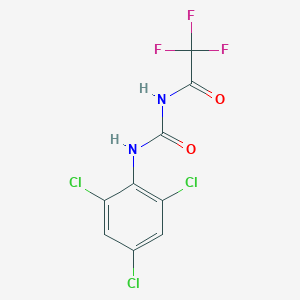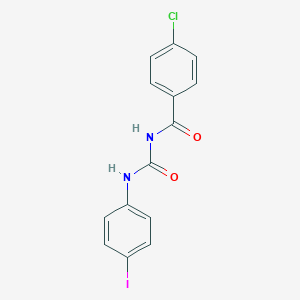![molecular formula C20H18ClN5O B284430 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284430.png)
7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidine derivatives and has shown promising results in various studies related to its biological activities.
Mécanisme D'action
The mechanism of action of 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with various cellular targets. It has been shown to inhibit the activity of DNA topoisomerase I and II, which are essential enzymes involved in DNA replication and transcription. This compound also inhibits the activity of tubulin, a protein involved in cell division, and induces cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
Studies have demonstrated that 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. This compound also has anti-inflammatory and antioxidant properties and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments include its potent cytotoxic effects on cancer cells, its ability to induce cell cycle arrest, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One of the significant areas of research is its use as an anti-cancer agent, and further studies are needed to determine its safety and efficacy in clinical trials. Other potential applications of this compound include its use as an anti-inflammatory and antioxidant agent and its potential use in the treatment of neurodegenerative diseases.
Conclusion
7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has shown promising results in various studies related to its biological activities. Its potential applications in cancer treatment, anti-inflammatory and antioxidant activity, and neurodegenerative diseases make it an exciting area of research. However, further studies are needed to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 4-chlorobenzaldehyde, 2-methyl aniline, and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours to obtain the desired product.
Applications De Recherche Scientifique
Several studies have been conducted to investigate the potential applications of 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in various fields of science. One of the significant areas of research is its use as an anti-cancer agent. Studies have shown that this compound has potent cytotoxic effects on cancer cells and can induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C20H18ClN5O |
|---|---|
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18ClN5O/c1-12-5-3-4-6-16(12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-7-9-15(21)10-8-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
Clé InChI |
URDAEZOLEWVBBG-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC=C(C=C4)Cl)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC=C(C=C4)Cl)C |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-phenylacetamide](/img/structure/B284347.png)
![2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B284348.png)

![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B284352.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B284353.png)


![Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284358.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)




